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Compound of Interest

Compound Name: Sulfo-Cy7.5 DBCO

Cat. No.: B12379999 Get Quote

This in-depth technical guide is intended for researchers, scientists, and drug development

professionals utilizing Sulfo-Cy7.5 DBCO for copper-free click chemistry applications. It

provides a comprehensive overview of the core properties, detailed experimental protocols,

and critical data for the successful implementation of this powerful bioconjugation reagent.

Introduction to Sulfo-Cy7.5 DBCO
Sulfo-Cy7.5 DBCO is a near-infrared (NIR) fluorescent dye functionalized with a

dibenzocyclooctyne (DBCO) group. The Cy7.5 core provides excellent photophysical properties

in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal

autofluorescence in biological samples. The presence of sulfonate groups significantly

enhances its water solubility, making it ideal for bioconjugation reactions in aqueous

environments without the need for organic co-solvents that can be detrimental to protein

structure and function.

The DBCO moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-

Azide Cycloaddition (SPAAC), for covalent labeling of azide-containing biomolecules. This

reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under

physiological conditions without interfering with native biological processes. The lack of a

cytotoxic copper catalyst makes it particularly well-suited for live-cell imaging and in vivo

studies.

Physicochemical and Spectroscopic Properties
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The key properties of Sulfo-Cy7.5 DBCO are summarized in the table below for easy

reference. These values are critical for designing and executing labeling experiments and for

the subsequent analysis of the conjugates.

Property Value Reference(s)

Molecular Weight ~1047.4 g/mol [1]

Excitation Maximum (λex) ~750 nm [1]

Emission Maximum (λem) ~773 nm [1]

Molar Extinction Coefficient ~240,600 M⁻¹cm⁻¹ at 750 nm

Fluorescence Quantum Yield ~0.24

Solubility Good in water, DMSO, DMF

Storage Conditions (Solid) -20°C in the dark, desiccated

Storage Conditions (in DMSO)
-80°C for up to 6 months,

-20°C for up to 1 month

Reaction Mechanism: Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC)
The copper-free click chemistry reaction between Sulfo-Cy7.5 DBCO and an azide-modified

molecule proceeds via a [3+2] cycloaddition mechanism. The inherent ring strain of the

cyclooctyne in the DBCO group significantly lowers the activation energy of the reaction,

allowing it to proceed rapidly at physiological temperatures without a catalyst. The reaction is

highly specific and forms a stable triazole linkage.
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Reactants
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Caption: SPAAC reaction of Sulfo-Cy7.5 DBCO with an azide. (Within 100 characters)

Experimental Protocols
This section provides detailed protocols for the conjugation of Sulfo-Cy7.5 DBCO to proteins

and the subsequent purification and characterization of the conjugate.

Labeling of Proteins with Sulfo-Cy7.5 DBCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a

Sulfo-Cy7.5 DBCO N-hydroxysuccinimide (NHS) ester.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

Sulfo-Cy7.5 DBCO-NHS ester

Anhydrous dimethyl sulfoxide (DMSO)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting spin column or size-exclusion chromatography (SEC) system

Procedure:

Protein Preparation:
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Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer

contains primary amines (e.g., Tris or glycine), exchange it with PBS.

If necessary, concentrate the protein solution.

Reagent Preparation:

Immediately before use, prepare a 10 mM stock solution of Sulfo-Cy7.5 DBCO-NHS ester

in anhydrous DMSO.

Conjugation Reaction:

Add a 5- to 20-fold molar excess of the Sulfo-Cy7.5 DBCO-NHS ester stock solution to

the protein solution. The final concentration of DMSO should be below 20%.

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle

mixing.

Quenching:

Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.

Incubate for an additional 15 minutes at room temperature.

Purification:

Remove the unreacted Sulfo-Cy7.5 DBCO-NHS ester and quenching agent using a

desalting spin column or SEC.

Copper-Free Click Chemistry Reaction
This protocol outlines the reaction between the DBCO-labeled protein and an azide-modified

molecule.

Materials:

DBCO-labeled protein

Azide-modified molecule
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Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Reaction Setup:

Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified

molecule in the reaction buffer.

Incubation:

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

Purification:

Purify the final conjugate using an appropriate chromatography method (e.g., SEC, ion-

exchange, or affinity chromatography) to remove excess azide-modified molecule.

Purification by High-Performance Liquid
Chromatography (HPLC)
HPLC is a powerful technique for purifying DBCO-conjugated proteins.

Method:

Reverse-Phase HPLC (RP-HPLC):

Column: C4 or C18, wide-pore (300 Å)

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

Detection: UV at 280 nm (protein) and 750 nm (Sulfo-Cy7.5).

Determination of the Degree of Labeling (DOL)
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The DOL is the average number of dye molecules per protein molecule.

Procedure:

Purify the Conjugate: Ensure all unconjugated dye is removed.

Measure Absorbance: Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀)

and ~750 nm (A_max).

Calculate Protein Concentration:

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF), where CF is the correction factor (A₂₈₀/A_max for

the free dye).

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

Calculate Dye Concentration:

Dye Concentration (M) = A_max / (ε_dye × path length)

Calculate DOL:

DOL = Dye Concentration / Protein Concentration

Parameter Description

A₂₈₀ Absorbance of the conjugate at 280 nm.

A_max
Absorbance of the conjugate at the dye's

maximum absorbance wavelength (~750 nm).

ε_protein
Molar extinction coefficient of the protein at 280

nm.

ε_dye
Molar extinction coefficient of Sulfo-Cy7.5 at

~750 nm (~240,600 M⁻¹cm⁻¹).

CF (Correction Factor)
Ratio of the dye's absorbance at 280 nm to its

A_max.
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Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for protein labeling and the logical

flow for confirming the conjugation.
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Caption: General experimental workflow for Sulfo-Cy7.5 DBCO conjugation. (Within 100
characters)
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Caption: Logical diagram for HPLC-based confirmation of conjugation. (Within 100 characters)

Stability and Storage
Proper storage of Sulfo-Cy7.5 DBCO and its conjugates is crucial for maintaining their

reactivity and fluorescence properties.

Solid Sulfo-Cy7.5 DBCO: Store at -20°C in the dark, and protect from moisture. It is stable

for at least 12 months under these conditions.

Stock Solutions in DMSO: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1

month. Avoid repeated freeze-thaw cycles.
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DBCO-labeled Proteins: Can be stored at -20°C for up to a month. However, the reactivity of

the DBCO group may decrease over time due to oxidation and hydrolysis. For best results,

use the labeled protein in the subsequent click reaction as soon as possible.

Conclusion
Sulfo-Cy7.5 DBCO is a highly valuable reagent for the fluorescent labeling of biomolecules in

the NIR spectrum. Its water solubility, high reactivity in copper-free click chemistry, and

excellent photophysical properties make it a superior choice for a wide range of applications,

from in vitro assays to in vivo imaging. By following the detailed protocols and considering the

key parameters outlined in this guide, researchers can effectively utilize Sulfo-Cy7.5 DBCO to

generate robust and reliable fluorescently labeled conjugates for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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